molecular formula C10H18N2O3 B2498324 Tert-butyl 2-oxo-2-(piperazin-1-yl)acetate CAS No. 1909305-39-0

Tert-butyl 2-oxo-2-(piperazin-1-yl)acetate

Cat. No. B2498324
CAS RN: 1909305-39-0
M. Wt: 214.265
InChI Key: PKZUKQQFALUZMA-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-2-(piperazin-1-yl)acetate is a chemical compound with the IUPAC name tert-butyl 2-oxo-2-(piperazin-1-yl)acetate . It has a molecular weight of 214.26 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-oxo-2-(piperazin-1-yl)acetate is 1S/C10H18N2O3/c1-10(2,3)15-9(14)8(13)12-6-4-11-5-7-12/h11H,4-7H2,1-3H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 2-oxo-2-(piperazin-1-yl)acetate is a powder at room temperature . It has a molecular weight of 214.26 . The compound’s InChI code is 1S/C10H18N2O3/c1-10(2,3)15-9(14)8(13)12-6-4-11-5-7-12/h11H,4-7H2,1-3H3 .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

tert-butyl 2-oxo-2-piperazin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)8(13)12-6-4-11-5-7-12/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZUKQQFALUZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-2-(piperazin-1-yl)acetate

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